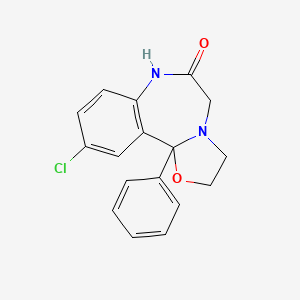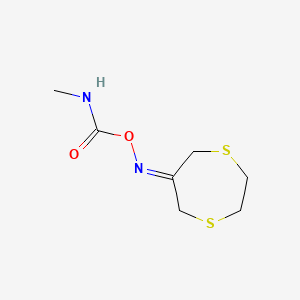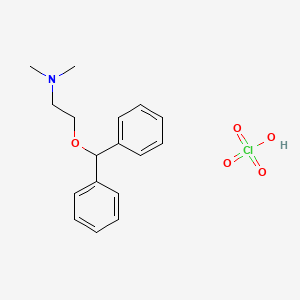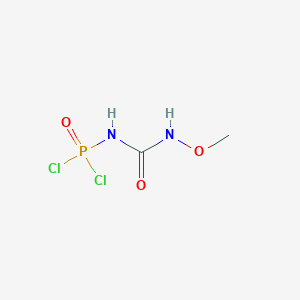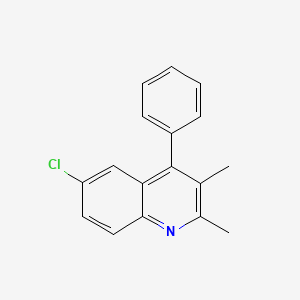
6-Chloro-2,3-dimethyl-4-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2,3-dimethyl-4-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has shown potential as an antiparasitic agent and has been studied for its various applications in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,3-dimethyl-4-phenylquinoline can be achieved through several methods. One notable method involves the copper-promoted cyclization of benzylic azides and internal alkynes. This reaction features a broad substrate scope, high product yields, and excellent regioselectivity. The reaction mechanism involves the rearrangement of benzylic azide to N-arylimine (Schmidt reaction) followed by intermolecular [4 + 2] cycloaddition with internal alkynes .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve classical synthesis protocols such as the Pfitzinger, Skraup, Friedlander, Doebner von Miller, and Conrad-Limbach reactions. These methods, however, may require harsh reaction conditions and have limited substrate scope .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2,3-dimethyl-4-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogen substitution reactions can occur with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: DDQ under oxidative conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines .
Aplicaciones Científicas De Investigación
6-Chloro-2,3-dimethyl-4-phenylquinoline has been extensively studied for its applications in various fields:
Chemistry: Used as a ligand in transition metal complexes for organic synthesis.
Biology: Investigated for its antiparasitic properties.
Medicine: Potential therapeutic agent for treating parasitic infections.
Industry: Utilized in the development of materials such as organic light-emitting diodes (OLEDs)
Mecanismo De Acción
The mechanism of action of 6-chloro-2,3-dimethyl-4-phenylquinoline involves its interaction with specific molecular targets. As an antiparasitic agent, it may inhibit key enzymes or disrupt cellular processes essential for the survival of the parasite. The exact molecular pathways and targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Diphenylquinolin-2(1H)-one: A p38αMAP kinase inhibitor.
4-Chloro-6,8-dimethyl-2-phenylquinoline: Another quinoline derivative with similar structural features
Uniqueness
6-Chloro-2,3-dimethyl-4-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its potential as an antiparasitic agent sets it apart from other quinoline derivatives .
Propiedades
Número CAS |
22609-11-6 |
|---|---|
Fórmula molecular |
C17H14ClN |
Peso molecular |
267.8 g/mol |
Nombre IUPAC |
6-chloro-2,3-dimethyl-4-phenylquinoline |
InChI |
InChI=1S/C17H14ClN/c1-11-12(2)19-16-9-8-14(18)10-15(16)17(11)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Clave InChI |
LCDRXSVULKINQB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C=CC(=CC2=C1C3=CC=CC=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenylbicyclo[1.1.0]butane](/img/structure/B14705402.png)
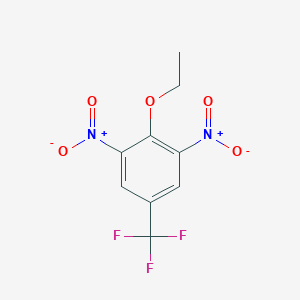
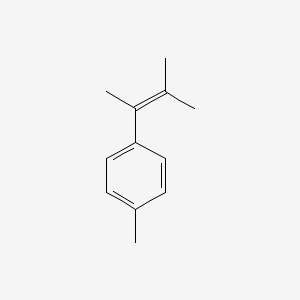

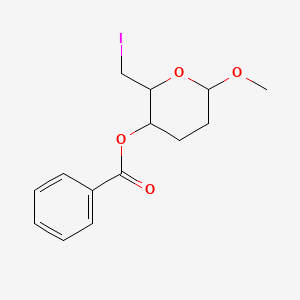
![[17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14705429.png)
![1-Acetylspiro[2.5]octan-4-one](/img/structure/B14705446.png)

![[2-(Aminomethyl)-1H-pyrrol-3-yl]acetic acid](/img/structure/B14705454.png)
